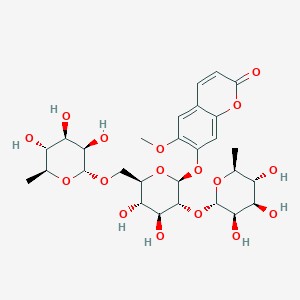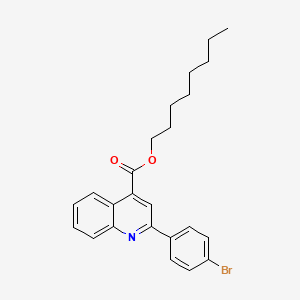![molecular formula C20H22ClN3O3S2 B12039721 N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 618427-76-2](/img/structure/B12039721.png)
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-2-méthoxy-5-méthylphényl)-2-((3-éthyl-5,6-diméthyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acétamide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un noyau thieno[2,3-d]pyrimidine, connu pour son activité biologique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(4-Chloro-2-méthoxy-5-méthylphényl)-2-((3-éthyl-5,6-diméthyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acétamide implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du noyau thieno[2,3-d]pyrimidine : Cette étape implique la cyclisation de précurseurs appropriés en conditions acides ou basiques.
Réactions de substitution : Introduction des groupes chloro, méthoxy et méthyle sur le cycle phényle par substitution électrophile aromatique.
Formation de thioéther : La dernière étape implique la réaction du dérivé thieno[2,3-d]pyrimidine avec un thiol approprié dans des conditions douces pour former la liaison thioéther.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Des techniques telles que la synthèse en flux continu et l'utilisation de catalyseurs peuvent être utilisées pour augmenter efficacement la production.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-Chloro-2-méthoxy-5-méthylphényl)-2-((3-éthyl-5,6-diméthyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe thioéther peut être oxydé en sulfoxyde ou en sulfone à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le groupe carbonyle dans le noyau thieno[2,3-d]pyrimidine peut être réduit en alcool à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Le groupe chloro sur le cycle phényle peut être substitué par des nucléophiles comme des amines ou des thiols dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Amines, thiols, en conditions basiques ou acides.
Produits principaux
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés alcooliques.
Substitution : Dérivés amino ou thio-substitués.
Applications de recherche scientifique
N-(4-Chloro-2-méthoxy-5-méthylphényl)-2-((3-éthyl-5,6-diméthyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acétamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-(4-Chloro-2-méthoxy-5-méthylphényl)-2-((3-éthyl-5,6-diméthyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le noyau thieno[2,3-d]pyrimidine est connu pour interagir avec les enzymes et les récepteurs, modulant leur activité. Cette interaction peut entraîner divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou la modification des voies de signalisation cellulaire.
Applications De Recherche Scientifique
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(4,6-Diméthoxy-1,3,5-triazin-2-yl)-4-méthylmorpholinium chloride
- Disilane-bridged architectures
- Ethyl acetoacetate
Unicité
N-(4-Chloro-2-méthoxy-5-méthylphényl)-2-((3-éthyl-5,6-diméthyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acétamide se distingue par son noyau thieno[2,3-d]pyrimidine unique, qui confère des activités biologiques et une réactivité chimique distinctes. Cela en fait un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
Numéro CAS |
618427-76-2 |
|---|---|
Formule moléculaire |
C20H22ClN3O3S2 |
Poids moléculaire |
452.0 g/mol |
Nom IUPAC |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-6-24-19(26)17-11(3)12(4)29-18(17)23-20(24)28-9-16(25)22-14-7-10(2)13(21)8-15(14)27-5/h7-8H,6,9H2,1-5H3,(H,22,25) |
Clé InChI |
INVAGDPXVLANDE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC)SC(=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(3-methylbutyl)phenyl]butanoic Acid](/img/structure/B12039640.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12039663.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12039668.png)


![Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12039688.png)

![Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12039699.png)


![6-methyl-2-[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12039729.png)


